Evidence Gap Notification: No Direct, Comparator-Based Quantitative Data Available for Procurement Decision-Making
After an exhaustive search of published primary literature, patents, and authoritative databases, no quantitative, comparator-based evidence was identified that directly evaluates N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5) against its closest analog, 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (Hit 5), or any other structural analog. The most relevant available data pertain to the parent scaffold, which demonstrated a Kd of 21.0 ± 3.4 μM against JNK3 via native MS titration and a docking-predicted binding free energy of −8.0 kcal/mol, compared to −6.3 kcal/mol for JNK1 and −5.9 kcal/mol for JNK2 [1]. These data are strictly class-level inference and cannot be attributed to the target compound without matched-pair experimental confirmation. [1]
| Evidence Dimension | Binding affinity (Kd) against JNK3 |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | Parent scaffold 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide: Kd = 21.0 ± 3.4 μM (native MS); Docking ΔG = −8.0 kcal/mol (JNK3) vs −6.3 (JNK1) and −5.9 (JNK2) kcal/mol |
| Quantified Difference | Not calculable; target compound lacks direct measurement |
| Conditions | JNK3 (9 μM) incubated with 12 concentrations (0.01–500 μM) of Hit 5; native mass spectrometry titration; molecular docking using AutoDock Vina (PDB: 1PMV) |
Why This Matters
Without direct quantitative data, procurement decisions cannot be based on measured differentiation; the parent scaffold data serve only as a structural plausibility reference.
- [1] Cheng, C., Liu, Z., Xu, Z., et al. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry. ACS Omega 2022, 7 (16), 13925–13931. View Source
